molecular formula C12H10F3N3 B8584474 4-Methyl-6-(3-trifluoromethyl-phenyl)-pyrimidin-2-ylamine

4-Methyl-6-(3-trifluoromethyl-phenyl)-pyrimidin-2-ylamine

Cat. No. B8584474
M. Wt: 253.22 g/mol
InChI Key: QDQZABMYZKDVOK-UHFFFAOYSA-N
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP4 starting from 2.0 g (14 mmol) 2-amino-4-chloro-6-methylpyrimidine and 3.4 g (18 mmol) 3-trifluoromethyl-phenyl boronic acid. Yield after extraction: 5.0 g (99%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[F:10][C:11]([F:22])([F:21])[C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1>>[CH3:9][C:4]1[CH:5]=[C:6]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:11]([F:22])([F:21])[F:10])[CH:17]=2)[N:7]=[C:2]([NH2:1])[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
EXTRACTION
Type
EXTRACTION
Details
after extraction

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C1=CC(=CC=C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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